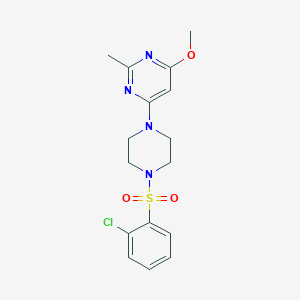

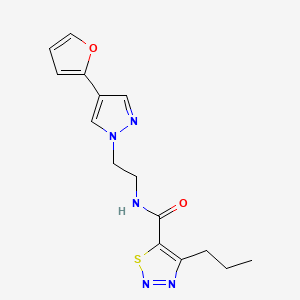

N-(2-(4-(フラン-2-イル)-1H-ピラゾール-1-イル)エチル)-4-プロピル-1,2,3-チアゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: is a compound that has garnered interest in scientific research for its unique structural characteristics and potential applications. This compound integrates a furan ring, a pyrazole moiety, and a thiadiazole ring, making it an intriguing subject for studying molecular interactions and biological activities.

科学的研究の応用

Chemistry

Used as a building block for creating more complex organic molecules.

Study of its reactivity helps in developing new synthetic methodologies.

Biology

Potential as a pharmacophore in drug discovery, especially in creating anti-inflammatory and anticancer agents.

Medicine

Investigated for its antimicrobial properties, showing promise in inhibiting bacterial and fungal growth.

Its structure-activity relationship (SAR) studies aid in developing potent pharmaceuticals.

Industry

Utilized in the development of agricultural chemicals.

Acts as a precursor in manufacturing specialty polymers and materials.

作用機序

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties, suggesting that they may be involved in a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s specific targets and mode of action .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by exposure to light, heat, or certain chemicals. Its efficacy could be influenced by interactions with other molecules in the body .

生化学分析

Biochemical Properties

Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas

Cellular Effects

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions, starting with the preparation of intermediates:

Formation of the Pyrazole Ring: : Starting from 2-furan carboxaldehyde, a cyclization reaction with hydrazine hydrate forms the furan-pyrazole intermediate.

Thiadiazole Ring Formation: : This intermediate is then reacted with propyl isothiocyanate to introduce the thiadiazole ring. Reaction conditions typically involve refluxing in an appropriate solvent, such as ethanol or DMF (dimethylformamide).

Amidation: : The final step involves amidation with the ethyl chain substituted with the carboxamide functionality.

Industrial Production Methods: : For industrial-scale production, optimization involves:

Efficient catalysts to speed up the reactions.

Continuous flow reactors to enhance yield and purity.

Sustainable and environmentally friendly solvents and reagents to reduce waste and by-products.

化学反応の分析

Types of Reactions

Oxidation: : The furan ring can be oxidized under mild conditions, leading to the formation of various oxygenated derivatives.

Reduction: : The thiadiazole ring can undergo reduction, particularly under catalytic hydrogenation, forming a corresponding dihydro compound.

Substitution: : The compound can participate in electrophilic substitution reactions, especially on the pyrazole ring, when treated with halogens or nitrating agents.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

Reducing agents: : Lithium aluminum hydride (LiAlH4), Palladium on carbon (Pd/C).

Substituting agents: : Bromine (Br2), Nitric acid (HNO3).

Major Products

Oxidized furans

Reduced thiadiazoles

Halogenated pyrazoles

類似化合物との比較

N-(2-(1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Lacks the furan moiety but shares the pyrazole and thiadiazole rings.

N-(2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Contains a thiophene ring instead of a furan ring.

N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Incorporates a pyridine ring.

Uniqueness:

The presence of the furan ring sets N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide apart, contributing to its unique chemical reactivity and potential biological activity. Its combination of heterocycles makes it versatile in various applications, from synthetic chemistry to medicinal chemistry.

特性

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c1-2-4-12-14(23-19-18-12)15(21)16-6-7-20-10-11(9-17-20)13-5-3-8-22-13/h3,5,8-10H,2,4,6-7H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALLUHFRZBUDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide](/img/structure/B2481603.png)

![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481611.png)

![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)

![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)